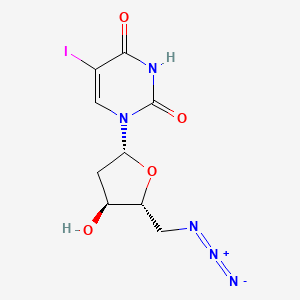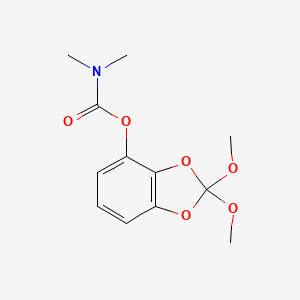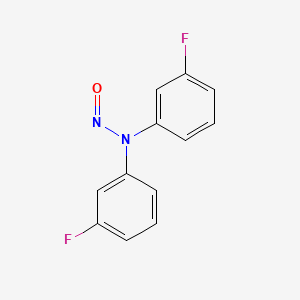
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-iodo-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- is a modified nucleoside with the molecular formula C9H10IN5O4 and a molecular weight of 379.11 g/mol This compound is a derivative of uridine, where the hydroxyl groups at the 2’ and 5’ positions are replaced by azido and iodine groups, respectively
Métodos De Preparación
The synthesis of Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- can be achieved through a one-pot methodology that involves the conversion of alcohols to azides. This method is a tractable alternative to the Mitsunobu reaction and other more complex reactions . The synthetic route typically starts with the protected starting material generated from uridine. The reaction conditions involve the use of azide functional groups, which are known for their high reactivity. This method yields high amounts of the target compound, making it suitable for industrial production .
Análisis De Reacciones Químicas
Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- undergoes various types of chemical reactions, including substitution reactions. The azide group is particularly reactive and can participate in click chemistry, a class of biocompatible reactions that are widely used in bioconjugation . Common reagents used in these reactions include copper(I) catalysts, which facilitate the formation of triazoles from azides and alkynes. The major products formed from these reactions are typically triazole derivatives, which have significant applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- has a wide range of scientific research applications. In chemistry, it is used as a precursor in the synthesis of various nucleoside analogs . In biology, it serves as a tool for studying nucleic acid interactions and modifications. Additionally, it is used in the development of diagnostic reporters and as a component in antisense oligonucleotides .
Mecanismo De Acción
The mechanism of action of Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The azide group can participate in click chemistry reactions, leading to the formation of stable triazole linkages. These modifications can disrupt the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells . The molecular targets of this compound include various enzymes involved in nucleic acid metabolism, such as polymerases and nucleases.
Comparación Con Compuestos Similares
Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- is unique compared to other similar compounds due to the presence of both azido and iodine groups. Similar compounds include 5’-azido-5’-deoxyribonucleosides, which also contain the azide functional group but lack the iodine substitution .
Propiedades
Número CAS |
58349-30-7 |
|---|---|
Fórmula molecular |
C9H10IN5O4 |
Peso molecular |
379.11 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O4/c10-4-3-15(9(18)13-8(4)17)7-1-5(16)6(19-7)2-12-14-11/h3,5-7,16H,1-2H2,(H,13,17,18)/t5-,6+,7+/m0/s1 |
Clave InChI |
OPXZSYBBLPCQGG-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CN=[N+]=[N-])O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)





![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)


![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)

